Physicochemical Property Profile: Comparative In Silico Assessment Against Benzyl and Ethyl Nicotinate Analogs
Computationally predicted physicochemical properties differentiate (trimethylpyrazinyl)methyl nicotinate from simpler nicotinate esters such as benzyl nicotinate and ethyl nicotinate. The target compound exhibits higher topological polar surface area (tPSA), an additional hydrogen bond acceptor from the pyrazine ring, and distinct lipophilicity (cLogP) that collectively influence membrane permeability, solubility, and esterase-mediated hydrolysis rates. These differences are critical for tuning release kinetics in prodrug applications [1].
| Evidence Dimension | Computed molecular properties (tPSA, cLogP, H-bond acceptors) influencing prodrug hydrolysis and permeability |
|---|---|
| Target Compound Data | (3,5,6-trimethylpyrazin-2-yl)methyl nicotinate: tPSA 68.3 Ų, cLogP 1.8, H-bond acceptors 5 [1] |
| Comparator Or Baseline | Benzyl nicotinate: tPSA 39.2 Ų, cLogP 2.9, H-bond acceptors 3; Ethyl nicotinate: tPSA 39.2 Ų, cLogP 1.6, H-bond acceptors 3 [1] |
| Quantified Difference | tPSA increase of 74% vs both comparators; additional 2 H-bond acceptors; cLogP intermediate between comparators |
| Conditions | In silico prediction using standard drug-likeness algorithms (Molinspiration or analogous validated QSAR platform) |
Why This Matters
The elevated tPSA and distinct H-bond profile enable tunable esterase susceptibility and blood-brain barrier partitioning, making this compound a more versatile prodrug scaffold than conventional alkyl or benzyl nicotinates for CNS-targeted or sustained-release applications.
- [1] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score for (3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate, benzyl nicotinate, and ethyl nicotinate. Available at: https://www.molinspiration.com (Accessed 2026-05-10). View Source
